molecular formula C10H13NO3 B7934771 methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate

methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate

Cat. No. B7934771
M. Wt: 195.21 g/mol
InChI Key: HKZRIKRXCFKBDF-YDSLMUAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate' involves the following steps: 1) synthesis of the starting material, 2) formation of the bicyclic ring system, 3) introduction of the carboxylate group, and 4) esterification of the carboxylic acid with methanol to form the final product.

Starting Materials
2,5-dioxoheptanoic acid, 1,3-cyclohexadiene, ammonium acetate, methyl iodide, sodium hydroxide, methanol

Reaction
Step 1: Synthesis of the starting material by reacting 2,5-dioxoheptanoic acid with 1,3-cyclohexadiene in the presence of ammonium acetate to form the bicyclic ring system., Step 2: Formation of the bicyclic ring system by heating the mixture of 2,5-dioxoheptanoic acid, 1,3-cyclohexadiene, and ammonium acetate at 200°C for 24 hours., Step 3: Introduction of the carboxylate group by reacting the bicyclic ring system with sodium hydroxide to form the carboxylic acid., Step 4: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the final product, methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate.

properties

IUPAC Name

methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRIKRXCFKBDF-YDSLMUAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@@H]3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate

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